2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-5-methylpyrazine
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Overview
Description
2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-5-methylpyrazine is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.36. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : New pyridine derivatives, specifically substituted benzothiazoles and pyridine-3-carboxylic acids, have been synthesized and demonstrated variable and modest antimicrobial activity against investigated bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). This suggests a potential avenue for developing antimicrobial agents through structural manipulation of pyrazinyl methanone derivatives.
Synthesis and Biological Activity
- Synthetic Approaches for Selective Receptor Agonists : The synthetic approach to obtaining (S)-(3-Benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, a selective CB2 receptor agonist, illustrates the compound's potential in vivo applications and optimization for CB2 receptor agonist development (Luo & Naguib, 2012).
Molecular Interaction and Pharmacological Evaluation
- Molecular Interaction Studies : The interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been analyzed, providing insights into the compound's binding interactions and potential for influencing cannabinoid receptor activity (Shim et al., 2002). This highlights the utility of pyrazinyl methanone derivatives in studying receptor-ligand interactions and potentially modulating receptor activity.
Synthesis Techniques and Chemical Structures
- Efficient Synthesis Methods : Research into synthesizing heterocycles containing piperidine and pyridine rings demonstrates the challenges and solutions in creating complex molecules, potentially including compounds like (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone. Such work shows the value of these compounds in organic synthesis and the development of new synthetic methodologies (Zhang et al., 2020).
Future Directions
Properties
IUPAC Name |
[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-6-19-13(7-18-11)16(22)21-5-3-4-12(10-21)24-15-9-17-8-14(20-15)23-2/h6-9,12H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEWPBWTXOMCGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.